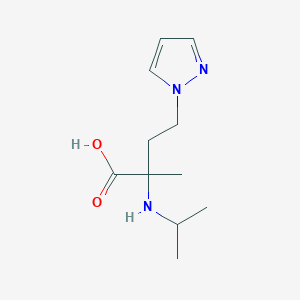
(3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an azepane moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride typically involves the following steps:
Formation of the Azepane Moiety: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment to the Phenyl Ring: The azepane moiety is then attached to the phenyl ring via a nucleophilic substitution reaction.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a borylation reaction, often using boronic acid derivatives and palladium-catalyzed cross-coupling reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azepane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted azepane derivatives.
科学的研究の応用
Chemistry
In chemistry, (3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . This makes it valuable in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the study of carbohydrate-binding proteins.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its ability to inhibit serine proteases and other enzymes makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as a building block in organic synthesis makes it valuable for manufacturing various chemical products.
作用機序
The mechanism of action of (3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, inhibiting enzyme activity by blocking active sites. The azepane moiety may also contribute to binding affinity and specificity.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the azepane moiety, making it less specific in certain applications.
(4-(Azepan-1-ylmethyl)phenyl)boronic Acid: Similar structure but with different substitution pattern on the phenyl ring.
(3-(Morpholin-4-ylmethyl)phenyl)boronic Acid: Contains a morpholine ring instead of an azepane ring.
Uniqueness
(3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride is unique due to its specific substitution pattern and the presence of the azepane moiety. This structural feature enhances its binding affinity and specificity in biological applications, making it a valuable compound for research and industrial use.
特性
分子式 |
C13H21BClNO2 |
|---|---|
分子量 |
269.58 g/mol |
IUPAC名 |
[3-(azepan-1-ylmethyl)phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C13H20BNO2.ClH/c16-14(17)13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15;/h5-7,10,16-17H,1-4,8-9,11H2;1H |
InChIキー |
MVBKIFCFHVQUBU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)CN2CCCCCC2)(O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,10-Diphenyl-octahydro-5,11-dioxa-3a,9a-diaza-dicyclopenta[a,f]cyclodecene-3,9-dione](/img/structure/B13641239.png)



![2-[2-(3-Ethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13641262.png)




![N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13641286.png)

